5-Ethynyl-3-methylpyridine-2-carboxylic acid
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Overview
Description
5-Ethynyl-3-methylpyridine-2-carboxylic acid is a chemical compound with the molecular formula C9H7NO2 and a molecular weight of 161.16 g/mol . It is a derivative of pyridine, characterized by the presence of an ethynyl group at the 5-position and a methyl group at the 3-position of the pyridine ring, along with a carboxylic acid group at the 2-position .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Sonogashira coupling reaction, which involves the reaction of a halogenated pyridine derivative with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures.
Industrial Production Methods
Industrial production methods for 5-Ethynyl-3-methylpyridine-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
5-Ethynyl-3-methylpyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carboxylic acids or ketones.
Reduction: The compound can be reduced to form corresponding alkanes or alcohols.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes, alcohols.
Substitution: Halogenated pyridines, substituted pyridines.
Scientific Research Applications
5-Ethynyl-3-methylpyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 5-Ethynyl-3-methylpyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Methylpyridine-3-carboxylic acid: Similar structure but lacks the ethynyl group.
3-Ethynylpyridine-2-carboxylic acid: Similar structure but with the ethynyl group at a different position.
2-Methylpyridine-3-carboxylic acid: Similar structure but with the methyl group at a different position.
Uniqueness
5-Ethynyl-3-methylpyridine-2-carboxylic acid is unique due to the presence of both the ethynyl and methyl groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The specific positioning of these groups allows for unique interactions with molecular targets, making it a valuable compound in various research applications .
Properties
IUPAC Name |
5-ethynyl-3-methylpyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-3-7-4-6(2)8(9(11)12)10-5-7/h1,4-5H,2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJFFZRHXZSPCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)O)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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